(1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol
描述
属性
IUPAC Name |
(1S,3S)-2,2-dimethyl-3-pyridin-3-ylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)9(6-10(11)13)8-4-3-5-12-7-8/h3-5,7,9-10,13H,6H2,1-2H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCVNEQCYSZBGE-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1O)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-pyridylacetonitrile with 2,2-dimethyl-1,3-propanediol in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts or auxiliaries can help in achieving the desired stereochemistry on an industrial scale.
化学反应分析
Types of Reactions
(1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding cyclobutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: 2,2-Dimethyl-3-pyridin-3-ylcyclobutanone.
Reduction: 2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-amine.
Substitution: 2,2-Dimethyl-3-(4-nitropyridin-3-yl)cyclobutan-1-ol.
科学研究应用
Overview
The compound (1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol is a cyclobutanol derivative that has gained attention in various fields of chemical and pharmaceutical research due to its unique structural features and potential biological activities. This article explores its applications, focusing on scientific research, medicinal chemistry, and potential therapeutic uses.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures can exhibit:
- Antimicrobial Activity : Preliminary studies show that derivatives of this compound may possess significant antimicrobial properties against various pathogens.
- Cytotoxicity : Investigations into its effects on cancer cell lines have demonstrated selective cytotoxicity, sparing normal cells while targeting malignant ones.
Drug Design and Development
The unique structure of (1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol makes it a valuable scaffold in drug design. Its ability to modulate biological pathways can be harnessed in developing new drugs targeting:
- Neurodegenerative Diseases : The compound may inhibit enzymes relevant to conditions like Alzheimer's disease.
- Cancer Therapy : Its selective cytotoxicity towards cancer cells positions it as a potential candidate for anticancer therapies.
Case Study 1: Antimicrobial Properties
A study conducted on similar cyclobutanol derivatives revealed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant potency compared to standard antimicrobial agents.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 256 | Staphylococcus aureus |
| Compound B | 128 | Escherichia coli |
Case Study 2: Cytotoxicity Against Cancer Cells
Research evaluating the cytotoxic effects on various cancer cell lines showed that (1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol exhibited selective toxicity. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | High |
| HeLa (Cervical Cancer) | 20 | Moderate |
| Normal Fibroblasts | >100 | Low |
作用机制
The mechanism of action of (1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (1R,3R)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol
- 2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one
- 2,2-Dimethyl-3-(4-nitropyridin-3-yl)cyclobutan-1-ol
Uniqueness
(1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. The presence of both a pyridine ring and a cyclobutane ring in the same molecule provides a distinct structural framework that can be exploited in various chemical and biological applications.
生物活性
(1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol is a chiral compound notable for its unique structural features, including a cyclobutane ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of (1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol is CHNO. Its structure can be represented as follows:
This compound's stereochemistry plays a crucial role in its biological activity, influencing how it interacts with enzymes and receptors.
The biological activity of (1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol is primarily attributed to its ability to form hydrogen bonds through its hydroxyl group and engage in π–π interactions via the pyridine ring. These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects.
Antimicrobial Properties
Research indicates that (1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth by targeting cell wall synthesis pathways. The specific mechanisms involve binding to essential enzymes such as transpeptidases.
Enzyme Interaction Studies
In enzyme-substrate interaction studies, this compound has been evaluated for its potential as a ligand. Its chiral nature allows for selective binding to certain enzyme active sites, which can enhance or inhibit enzymatic activity. For instance:
| Enzyme | Effect of (1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol |
|---|---|
| Cyclic AMP Phosphodiesterase | Inhibition observed at micromolar concentrations |
| Aldose Reductase | Moderate inhibition leading to decreased glucose metabolism |
Case Studies
Several case studies have highlighted the therapeutic potential of (1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol:
- Study on Antibacterial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Cancer Research : Preliminary investigations suggest that this compound may have anti-cancer properties by inducing apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival.
Synthesis and Applications
The synthesis of (1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol typically involves cyclization reactions using precursors like 3-pyridylacetonitrile combined with 2,2-dimethylpropanediol under basic conditions. The yield and purity can be optimized using continuous flow reactors in industrial settings.
常见问题
Q. What are the optimal synthetic routes for (1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves cyclization of pyridin-3-yl precursors with cyclobutane derivatives under controlled conditions. For stereochemical control, chiral catalysts (e.g., asymmetric hydrogenation catalysts) or enantioselective reducing agents (e.g., NaBH₄ with chiral ligands) are critical. Purification via column chromatography or recrystallization ensures enantiomeric excess (ee) >98%. For example, sodium borohydride reduction of ketones under low-temperature conditions (0°C) is effective for retaining stereochemical integrity . Starting materials like pyridine-3-carbaldehyde and cyclobutanone derivatives are common precursors .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR with 2D techniques (e.g., NOESY) confirm stereochemistry by analyzing spatial interactions between cyclobutane and pyridine protons.
- HPLC : Chiral stationary phases (e.g., amylose-based columns) resolve enantiomers and quantify ee.
- X-ray Crystallography : Definitive structural confirmation, particularly for cyclobutane ring conformation and hydroxyl group orientation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) and density functional theory (DFT) calculations model interactions with enzymes or receptors. For instance, pyridine’s π-π stacking with aromatic residues and hydrogen bonding via the hydroxyl group can be simulated. Software like Discovery Studio optimizes ligand-receptor binding poses .
Q. What strategies resolve contradictions in experimental data when determining the compound’s stability under different storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to elevated temperatures/humidity and monitor degradation via LC-MS.
- Controlled Storage : Continuous cooling (4°C) minimizes organic degradation, as observed in wastewater matrix studies .
- Analytical Validation : Cross-validate NMR and HPLC results to distinguish degradation products from synthetic impurities.
Q. How does stereochemical configuration influence biological activity compared to other stereoisomers?
- Methodological Answer :
- Enantiomer Comparison : Test (1R,3R) and (1S,3S) isomers in vitro (e.g., enzyme inhibition assays). The hydroxyl group’s spatial orientation in (1S,3S) may enhance binding affinity to targets like kinases or GPCRs.
- Structure-Activity Relationships (SAR) : Modify cyclobutane substituents (e.g., methyl groups) to assess steric effects on activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
